molecular formula C12H13NO4S B086214 5-Amino-6-ethoxynaphthalene-2-sulphonic acid CAS No. 118-28-5

5-Amino-6-ethoxynaphthalene-2-sulphonic acid

Cat. No.: B086214
CAS No.: 118-28-5
M. Wt: 267.3 g/mol
InChI Key: IZNPFDIKQHGNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-ethoxynaphthalene-2-sulphonic acid is an organic compound with the molecular formula C12H13NO4S and a molecular weight of 267.3 g/mol . It is a derivative of naphthalene, characterized by the presence of an amino group, an ethoxy group, and a sulphonic acid group attached to the naphthalene ring. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-ethoxynaphthalene-2-sulphonic acid typically involves the sulphonation of 6-ethoxynaphthalene followed by the introduction of an amino group. The reaction conditions often include the use of concentrated sulphuric acid and high temperatures to facilitate the sulphonation process. The subsequent amination step can be achieved using ammonia or other amine sources under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as crystallization or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-ethoxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, amino derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-6-ethoxynaphthalene-2-sulphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-6-ethoxynaphthalene-2-sulphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-6-methoxynaphthalene-2-sulphonic acid
  • 5-Amino-6-ethoxynaphthalene-1-sulphonic acid
  • 5-Amino-7-ethoxynaphthalene-2-sulphonic acid

Uniqueness

5-Amino-6-ethoxynaphthalene-2-sulphonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not exhibit. Its ethoxy group, in particular, contributes to its solubility and reactivity in various chemical environments .

Properties

IUPAC Name

5-amino-6-ethoxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13/h3-7H,2,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNPFDIKQHGNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883310
Record name 2-Naphthalenesulfonic acid, 5-amino-6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-28-5
Record name 5-Amino-6-ethoxy-2-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxy cleve's acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethoxy cleve's acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenesulfonic acid, 5-amino-6-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 5-amino-6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-6-ethoxynaphthalene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

98.1 g of 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid (71.7% pure=50.4 g of 100% pure=0.25 mol), prepared according to Example 4, are introduced into a 1.3 l autoclave. 34.6 g (0.25 mol) of potassium carbonate suspended in 500 ml of ethanol are added thereto. After heating the mixture to 120° C., 115 ml of 2 N potassium hydroxide solution and 54 ml (74 g=0.75 mol) of ethyl chloride are simultaneously pumped in. The reaction mixture is allowed to cool somewhat, the salt residue is filtered off and, after adding 100 g of water, 460 g of ethanol (water-containing) are distilled off from the filtrate. 50 ml of 50% strength sodium hydroxide solution are added dropwise to the mixture at a temperature of 98° C. After 2 hours, the reaction mixture is cooled to room temperature and the product which has precipitated is filtered off and washed with 100 ml of saturated sodium chloride solution. After filtering off and drying, 76.1 g of 1-amino-2-ethoxy-naphthalene-6-sulphonic acid (78.3% pure=60.0 g of 100% pure=90% of theory, relative to 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid, or 69.4% of theory, relative to 2-hydroxy-naphthalene-6-sulphonic acid) are obtained.
Quantity
98.1 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Quantity
54 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

12.5 parts of 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid (67.5% pure=8.5 parts of 100% pure), prepared according to Example 4, and 4.2 parts of potassium carbonate are suspended in a mixture of 47.4 parts by weight of methanol and 9.0 parts by weight of water in an autoclave. After heating the autoclave, 6.2 parts of 25% strength potassium hydroxide solution and 5.8 parts of ethyl chloride are simultaneously metered in at 120° C. The reaction mixture is worked up analogously to Example 12. 87% of theory of 1-amino-2-ethoxy-naphthalene-6-sulphonic acid, relative to 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid, or 67.8% of theory, relative to 2-hydroxy-naphthalene-6-sulphonic acid, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
47.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

6.42 kg (62% pure=4 kg of 100% pure) of 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid, prepared according to Example 4, 0.98 kg of potassium carbonate and 0.75 kg of sodium carbonate are introduced into a 150 l autoclave. After flushing the autoclave with nitrogen, 22 kg (28 l) of ethanol are added to the mixture. The autoclave is closed and heated to 120° C., whilst stirring thoroughly. 7 kg (6.5 l) of 2 N potassium hydroxide solution and 2.75 kg (about 3 l) of ethyl chloride are now pumped into the autoclave in the course of 1 to 2 hours. The entire reaction mixture is stirred for a further 5 hours at 120° C. After cooling the reaction mixture to room temperature, the autoclave is let down and flushed twice with nitrogen. The contents of the autoclave are then introduced into a 250 ml V4A steel kettle. The autoclave is rinsed out with 5 kg of 80% pure ethanol and the rinsing solution is likewise introduced into the steel kettle. The mixture in the steel kettle is heated to the boiling point, about 20 kg of alcohol being distilled off. 13 kg of water are then allowed to run slowly into the boiling solution and the mixture is distilled until no further alcohol passes over. After adding 4.3 kg of 50% strength sodium hydroxide solution, the mixture is stirred at 100° C. for 4 hours. The mixture is then cooled to 20° C. and the product which has precipitated is filtered off and washed with 25 kg of sodium chloride solution. After drying, 3.6 kg of 1-amino-2-ethoxy-naphthalene-6-sulphonic acid (content: 84.2% pure, corresponding to 3.03 kg of 100% pure=80% of theory, relative to 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid, or 61.6% of theory, relative to 2-hydroxy-naphthalene-6-sulphonic acid) are obtained.
Quantity
6.42 kg
Type
reactant
Reaction Step One
Quantity
0.98 kg
Type
reactant
Reaction Step Two
Quantity
0.75 kg
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.